molecular formula C19H17F2N3O3 B2635342 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 1171737-52-2

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2635342
CAS RN: 1171737-52-2
M. Wt: 373.36
InChI Key: YENOYVDGIMRTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide, also known as DIOC2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are closely related to the compound of interest, demonstrated significant antimicrobial activities against selected microbial species. These compounds, synthesized through a series of chemical reactions, exhibited variable extents of action relative to reference standards, with certain derivatives showing potent activity and low toxicity, suggesting their potential for further biological screening and application trials (Gul et al., 2017).

Structural Analysis and Intermolecular Interactions

Another research focused on the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing their isostructural nature and the generation of 3-D arrays via various intermolecular interactions. This study provides insights into the crystallography and molecular arrangement, contributing to the understanding of how such compounds could be optimized for enhanced activity (Boechat et al., 2011).

Spectral-Luminescent Properties

Research into the spectral-luminescent properties of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, by cyclization of N-(2,6-difluorobenzoil) derivatives, explored the potential applications of these compounds in materials science. The study of their spectral-luminescent properties could open avenues for their use in optical devices or as sensors (Mikhailov et al., 2018).

Antioxidant Properties

The synthesis and evaluation of novel 2-(2,4-Dioxothiazolidin-5-ylidene)-Acetamides containing 1,3,4-Thia/Oxadiazole moieties highlighted their antioxidant activity. The study found one compound to be particularly efficient, with a radical scavenging ability comparable to ascorbic acid, indicating its potential as a therapeutic agent due to its antioxidant properties (Lelyukh et al., 2021).

Molecular Docking and Biological Assessment

A study on the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in small lung cancer provided insight into the therapeutic potential of these compounds. Through molecular docking studies, it was determined that specific derivatives could serve as effective CRMP 1 inhibitors, showcasing the application of oxadiazole derivatives in cancer therapy (Panchal et al., 2020).

properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-11(2)12-3-6-14(7-4-12)26-10-17(25)22-19-24-23-18(27-19)15-8-5-13(20)9-16(15)21/h3-9,11H,10H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOYVDGIMRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

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